2-Methyl-6-hepten-3-ol
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Overview
Description
2-Methyl-6-hepten-3-ol is an organic compound with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain, making it an alcohol.
Synthetic Routes and Reaction Conditions:
Reduction or Catalytic Hydrogenation of Methylheptenone: One common method involves the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-6-hepten-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, altering metabolic pathways.
Comparison with Similar Compounds
6-Methyl-3-hepten-2-ol: Similar in structure but differs in the position of the hydroxyl group.
5-Hepten-2-one, 6-methyl-: Contains a ketone group instead of a hydroxyl group.
5-Hepten-2-ol, 6-methyl-: Another similar compound with a different position of the hydroxyl group.
Uniqueness: 2-Methyl-6-hepten-3-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, setting it apart from other similar compounds.
Properties
CAS No. |
78631-45-5 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
HZXRKEFLPMNBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC=C)O |
Origin of Product |
United States |
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